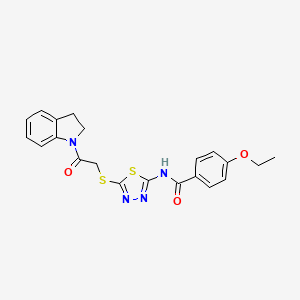

4-ethoxy-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

4-ethoxy-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic 1,3,4-thiadiazole derivative featuring a benzamide core substituted with an ethoxy group at the para position. The thiadiazole ring is further functionalized with a thioether-linked 2-(indolin-1-yl)-2-oxoethyl side chain.

Properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S2/c1-2-28-16-9-7-15(8-10-16)19(27)22-20-23-24-21(30-20)29-13-18(26)25-12-11-14-5-3-4-6-17(14)25/h3-10H,2,11-13H2,1H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHMXDZKDGERHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethoxy-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that combines distinct structural features, including a benzamide moiety, a thiadiazole ring, and an indoline derivative. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical formula for the compound is with a molecular weight of 440.54 g/mol. The presence of the ethoxy group is believed to enhance solubility and biological activity. The thiadiazole ring is known for its interaction with various biological targets, making it a focus in drug development.

Biological Activities

Research has indicated that derivatives of thiadiazole and indoline structures exhibit a range of biological activities. The following table summarizes some relevant findings regarding similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Ethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide | Thiadiazole ring | Antimicrobial |

| N-(5-Amino-thiadiazolyl)benzamide | Amino group on thiadiazole | Anticancer |

| Indole-based derivatives | Indole core | Anti-inflammatory |

The combination of indoline and thiadiazole functionalities in This compound may synergistically enhance its biological activity compared to other derivatives lacking one of these components.

Case Studies and Experimental Findings

Although direct studies on this specific compound are scarce, related research provides insights into its potential:

- Anticancer Activity : A study on 1,3,4-thiadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds showed IC50 values ranging from 0.74 to 10 µg/mL against human colon cancer cell lines (HCT116) and breast cancer cell lines (MCF7) .

- Anticholinesterase Activity : Research on similar thiadiazole derivatives indicated promising anticholinesterase activity, suggesting potential applications in treating Alzheimer's disease . The most active compounds in this category exhibited IC50 values in the nanomolar range.

- Anti-inflammatory Properties : Some derivatives have shown anti-inflammatory activity comparable to established drugs like indomethacin . This suggests that modifications to the thiadiazole structure could lead to new anti-inflammatory agents.

Comparison with Similar Compounds

Structural Comparison with Analogous 1,3,4-Thiadiazole Derivatives

Core Scaffold Variations

The target compound shares a common 1,3,4-thiadiazole-benzamide scaffold with several analogs. Key structural variations among similar compounds include:

Key Observations :

- The indolin-1-yl group in the target compound may enhance binding to kinase domains or DNA via π-π stacking, similar to indole-containing analogs in and .

Side Chain Modifications

The 2-(indolin-1-yl)-2-oxoethylthio moiety distinguishes the target compound from derivatives with simpler alkyl/arylthio groups (e.g., benzylthio in ) or hydrazine-linked side chains (e.g., ’s nitrobenzylidene hydrazino group). Indole-based side chains, as seen in ’s 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamides, are associated with pro-apoptotic activity in cancer cells , suggesting a possible mechanistic overlap with the target compound.

Characterization Data

Consistent with , and 9, the compound would be characterized by:

- IR : Peaks at ~1670 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of ethoxy group).

- NMR : Aromatic protons (δ 6.8–8.0 ppm), ethoxy -OCH2CH3 (δ 1.4 ppm triplet, δ 4.0 ppm quartet), and indoline protons (δ 3.5–4.5 ppm for N-CH2).

- MS : Molecular ion peak matching the formula C22H21N5O3S2 (exact mass 475.11 g/mol).

Anticancer Potential

- Pro-apoptotic activity : Compounds with indole or benzamide groups (e.g., ’s 7c–7f) induce apoptosis in cancer cells via caspase-3 activation .

- Kinase inhibition : N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives () show dual inhibition of Abl/Src kinases (IC50 < 1 µM) . The target’s indolin-1-yl group may mimic ATP-binding site interactions observed in kinase inhibitors.

Antimicrobial Activity

The ethoxy group may enhance membrane permeability compared to polar substituents.

Physicochemical Properties

Insights : The indolin-1-yl group increases hydrophobicity compared to methoxyaniline () but may improve blood-brain barrier penetration relative to polar analogs.

Q & A

Q. What are the standard synthetic routes for preparing 4-ethoxy-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core. A common approach is cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) . Subsequent functionalization includes introducing the ethoxybenzamide group via amide coupling (e.g., using benzoyl chloride derivatives in pyridine) and thioether linkage formation via nucleophilic substitution (e.g., potassium carbonate in acetone) . Key intermediates are purified by recrystallization from DMSO/water or ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and indoline-thiadiazole connectivity.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected ~520–550 Da).

- X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing thiadiazole dimers) .

- Chromatography : TLC/HPLC monitors reaction progress and purity (>95%) .

Q. What are the recommended solvent systems for purification?

- Methodological Answer :

- Recrystallization : Use DMF/acetic acid (1:1) for thiadiazole intermediates or ethanol/water (2:1) for final products .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether linkage formation?

- Methodological Answer :

- Catalyst Screening : Test bases like K₂CO₃ vs. NaH in anhydrous acetone .

- Temperature Control : Reflux at 60–70°C for 3–5 hours maximizes thiolate nucleophilicity.

- Stoichiometry : Use a 1.1:1 molar ratio of thiol to alkylating agent to minimize disulfide byproducts .

- Monitoring : Track conversion via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use MTT protocols for cytotoxicity (e.g., IC₅₀ against HeLa cells) and compare with positive controls like doxorubicin .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., ethoxy vs. nitro groups on benzamide) to isolate pharmacophores .

- Target Validation : Perform enzymatic assays (e.g., PFOR inhibition for antiparasitic activity) or molecular docking to identify binding modes .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to PFOR (PDB: 1FD8) or kinases (e.g., EGFR). Focus on hydrogen bonds between the thiadiazole sulfur and active-site residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- QSAR Models : Corrogate electronic parameters (e.g., LogP, HOMO-LUMO) with IC₅₀ values from published analogs .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Process Chemistry : Replace POCl₃ with safer cyclizing agents (e.g., PPh₃/I₂) .

- Workflow Optimization : Use flow chemistry for exothermic steps (e.g., thioether formation) to improve reproducibility.

- Purity Control : Implement inline PAT (Process Analytical Technology) for real-time HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.